

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS number

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Compound of Interest

Compound Name: 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

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An In-Depth Technical Guide to 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile

Executive Summary: This document provides a comprehensive technical overview of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**, a key fluorinated heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a trifluoromethyl group, a nitrile moiety, and a reactive chlorine atom on a pyridine scaffold, makes it a valuable intermediate for synthesizing complex, biologically active molecules. This guide covers its chemical identity, physicochemical properties, strategic applications, detailed synthesis and characterization protocols, and essential safety and handling information, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Chemical Identity and Physicochemical Properties

2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative. The strategic placement of its functional groups provides multiple avenues for synthetic modification, making it a versatile precursor in multi-step syntheses.

- IUPAC Name: 2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile[1]
- CAS Number: 13600-48-1[1][2][3]

- Synonyms: 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile, **2-chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile**[\[1\]](#)
- Molecular Formula: C₈H₄ClF₃N₂[\[1\]](#)
- Molecular Weight: 220.58 g/mol [\[1\]](#)

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. The trifluoromethyl group significantly influences its lipophilicity and metabolic stability in derivative compounds.[\[4\]](#)[\[5\]](#)

Property	Value	Source
Molecular Weight	220.58 g/mol	PubChem [1]
Molecular Formula	C ₈ H ₄ ClF ₃ N ₂	PubChem [1]
Appearance	Solid	Fisher Scientific [6]
Melting Point	60 - 65 °C	Fisher Scientific [6]
InChI Key	LNJOJFNFYGSCCR-UHFFFAOYSA-N	PubChem [1]
SMILES	<chem>CC1=CC(=C(C(=N1)Cl)C#N)C(F)(F)F</chem>	PubChem [1]

Strategic Importance in Drug Discovery and Agrochemicals

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[\[4\]](#)[\[7\]](#) **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** serves as a prime example of a trifluoromethylpyridine (TFMP) scaffold, which is a key structural motif in numerous active pharmaceutical and agrochemical ingredients.[\[8\]](#)

Its utility is primarily as a versatile intermediate. For instance, it is used in the preparation of heterocyclic derivatives that act as DNA polymerase theta inhibitors, a promising target in

oncology.[3] The chloro and nitrile functionalities serve as reactive handles for a variety of chemical transformations:

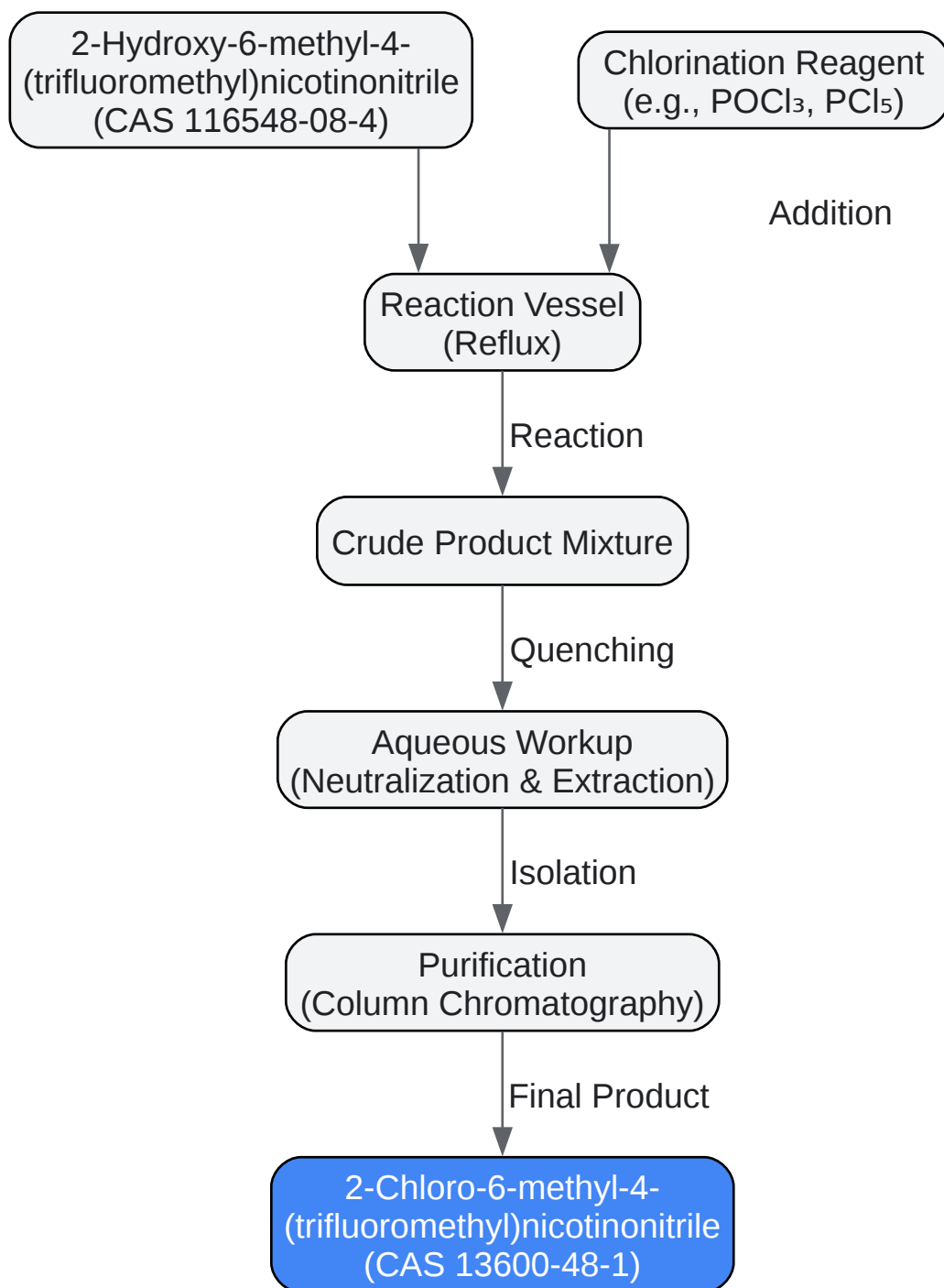
- **Nucleophilic Aromatic Substitution (S_NAr):** The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile and trifluoromethyl groups, making it susceptible to displacement by nucleophiles such as amines, thiols, or alcohols. This is a common strategy for building molecular complexity.
- **Cross-Coupling Reactions:** The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.
- **Nitrile Group Transformations:** The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

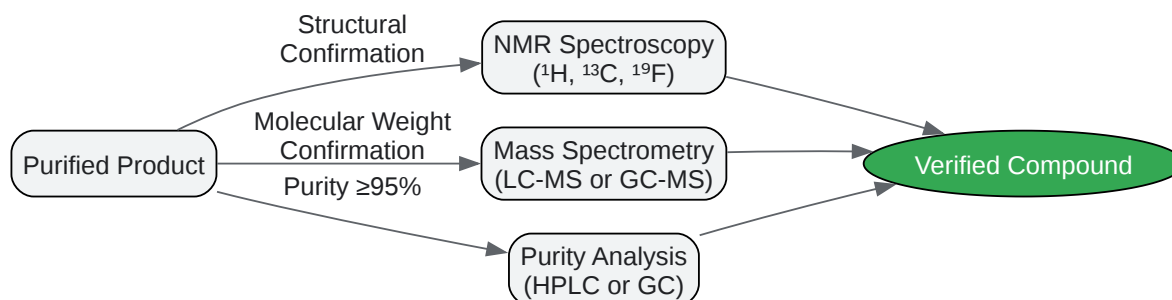
The combination of these features allows chemists to efficiently generate libraries of novel compounds for screening, accelerating the discovery of new therapeutic agents.[4]

Synthesis and Purification Workflow

The synthesis of **2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile** typically involves the construction of the substituted pyridine ring followed by a chlorination step. A common and effective method is the chlorination of the corresponding 2-hydroxypyridine precursor.

Diagram: General Synthesis Pathway





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